Cas no 2262395-43-5 (5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide is a specialized pyridine-based compound featuring a bromo substituent at the 5-position and a cyanomethyl-cyclopentyl carboxamide moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both bromo and cyano functional groups enhances its reactivity, enabling selective modifications for targeted applications. The cyclopentyl ring contributes to steric and electronic tuning, influencing binding affinity in drug discovery contexts. This compound is suited for use in medicinal chemistry, where its scaffold may serve as a precursor for kinase inhibitors or other therapeutic agents. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide structure
2262395-43-5 structure
Product name:5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide
CAS No:2262395-43-5
MF:C13H14BrN3O2
Molecular Weight:324.17316198349
CID:6207213
PubChem ID:132380007

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • Z1266580700
    • 5-bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    • EN300-6538391
    • AKOS037436162
    • 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide
    • 2262395-43-5
    • インチ: 1S/C13H14BrN3O2/c14-11-7-9(8-16-12(11)18)13(19)17(6-5-15)10-3-1-2-4-10/h7-8,10H,1-4,6H2,(H,16,18)
    • InChIKey: KTHDPTCNASYSNP-UHFFFAOYSA-N
    • SMILES: BrC1C(NC=C(C=1)C(N(CC#N)C1CCCC1)=O)=O

計算された属性

  • 精确分子量: 323.02694g/mol
  • 同位素质量: 323.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 509
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 73.2Ų

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6538391-0.05g
5-bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxamide
2262395-43-5 95.0%
0.05g
$212.0 2025-03-13

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide 関連文献

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamideに関する追加情報

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No 2262395-43-5, known as 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide, has garnered significant attention in the field of medicinal chemistry and organic synthesis. This compound is a derivative of pyridine, a heterocyclic aromatic compound, and incorporates several functional groups that contribute to its unique chemical properties and potential applications. The presence of a bromine atom at the 5-position, a cyanomethyl group, and a cyclopentyl group attached to the nitrogen atom, along with the 6-oxo substituent, makes this molecule a promising candidate for various biological and chemical studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide. Researchers have explored various strategies, including multi-component reactions and catalytic processes, to optimize its production. These methods not only enhance the yield but also ensure the sustainability of the synthesis process, aligning with current green chemistry principles.

The structural features of this compound play a pivotal role in its biological activity. The pyridine ring serves as a rigid framework that facilitates interactions with biological targets such as enzymes and receptors. The bromine substituent at the 5-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity. Additionally, the cyanomethyl and cyclopentyl groups attached to the nitrogen atom contribute to the molecule's hydrophobicity and steric bulk, which are critical for its binding affinity to specific protein pockets.

Recent studies have highlighted the potential of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide in therapeutic applications. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results in vitro models. The compound has demonstrated the ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Moreover, the incorporation of a cyclopentyl group enhances the molecule's pharmacokinetic profile by improving its bioavailability and stability in physiological conditions. This attribute is particularly advantageous for drug development, where molecules must exhibit suitable absorption, distribution, metabolism, and excretion (ADME) properties.

In terms of chemical synthesis, researchers have employed advanced techniques such as microwave-assisted synthesis and continuous flow reactors to streamline the production of 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide. These methods not only accelerate the reaction process but also minimize waste generation, contributing to environmentally friendly practices.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at molecular levels. Docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Such computational approaches are instrumental in guiding further optimization of the molecule for enhanced efficacy and reduced toxicity.

Looking ahead, 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide holds significant promise in various fields beyond medicine. Its structural versatility makes it a candidate for applications in agrochemicals, materials science, and catalysis. Ongoing research is focused on exploring these avenues while ensuring that safety and regulatory standards are met.

In conclusion, 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide represents a compelling example of how modern synthetic techniques and interdisciplinary research can lead to innovative chemical entities with diverse applications. As research continues to uncover its full potential, this compound stands at the forefront of advancements in medicinal chemistry and beyond.

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